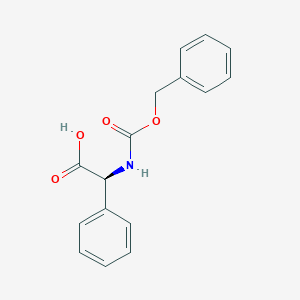

Z-Phg-OH

Vue d'ensemble

Description

This compound is characterized by its phenyl, glycine, and hydroxamic acid functional groups . It is commonly used in peptide synthesis due to its ability to form stable amide bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Z-Phenylglycine hydroxamic acid typically involves the reaction of Z-Phenylglycine with hydroxylamine. One common method involves the use of carbodiimides as coupling agents in the presence of additives like Oxyma Pure. The reaction is carried out in solvents such as dichloromethane and dimethylformamide at low temperatures to minimize racemization .

Industrial Production Methods: Industrial production of Z-Phenylglycine hydroxamic acid follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through crystallization and chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Z-Phenylglycine hydroxamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

Oxidation: Formation of oximes.

Reduction: Formation of amines.

Substitution: Formation of various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Peptide Synthesis

Z-Phg-OH in Coupling Reactions

this compound is frequently employed in coupling reactions to form dipeptides and longer peptides. Its use is particularly noted in methods that aim to reduce racemization during the synthesis process. For instance, this compound has been successfully utilized in conjunction with various coupling reagents, such as HATU and COMU, which are known for their efficiency in activating carboxylic acids for peptide bond formation .

| Coupling Reagent | Yield (%) | Racemization Level |

|---|---|---|

| HATU | High | Moderate |

| COMU | Moderate | Low |

| TOMBU | High | Low |

The α-phenyl moiety of this compound contributes to its sensitivity towards racemization, making it essential to optimize reaction conditions to achieve high yields with minimal epimerization .

Epimerization-Free Activation

In a notable study, Z-Ala-Phg-OH was used in a ball-milling approach for the activation of peptide fragments. The results demonstrated that using Z-Ala-Phg-OH alongside HCl·H-Phe-OMe yielded the tripeptide Z-Ala-Phg-Phe-OMe with an impressive yield of 89% while maintaining stereogenic integrity . This method highlights the effectiveness of this compound in achieving high purity and yield without the common pitfalls of epimerization.

Dipeptide Formation

Another research focused on the coupling of this compound with H-Pro-NH₂ using various coupling agents. The study illustrated that this compound could be effectively coupled to produce dipeptides with yields ranging from 89% to 92%, depending on the coupling conditions employed .

| Peptide Formed | Yield (%) | Conditions |

|---|---|---|

| Z-Ala-Phg-Phe-OMe | 89 | EDC·HCl/Oxyma |

| Z-Ala-D-Phg-Phe-OMe | 92 | EDC·HCl/Oxyma |

Advantages of Using this compound

The incorporation of this compound into peptide synthesis offers several advantages:

- Reduced Racemization : Its structure allows for a more stable coupling reaction, minimizing the formation of racemic mixtures.

- High Yield : The use of optimized coupling agents and conditions can lead to high yields of desired peptides.

- Versatility : this compound can be used in various synthetic strategies, including solid-phase peptide synthesis and solution-phase synthesis.

Mécanisme D'action

The mechanism of action of Z-Phenylglycine hydroxamic acid involves its ability to form stable amide bonds through nucleophilic attack on activated carboxylic acids. The hydroxamic acid group acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid, leading to the formation of a stable amide bond. This mechanism is crucial in peptide synthesis and the formation of stable peptide bonds .

Comparaison Avec Des Composés Similaires

Z-Phenylalanine: Similar in structure but lacks the hydroxamic acid group.

Z-Glycine: Similar in structure but lacks the phenyl group.

Z-Valine: Similar in structure but has a different side chain.

Uniqueness: Z-Phenylglycine hydroxamic acid is unique due to the presence of both phenyl and hydroxamic acid functional groups, which confer specific reactivity and stability in peptide synthesis. Its ability to form stable amide bonds with minimal racemization makes it a valuable compound in synthetic chemistry .

Activité Biologique

Z-Phg-OH, or Z-phenylglycine, is a compound widely utilized in peptide synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its structural characteristics, applications in drug design, and findings from recent research.

Structural Properties

This compound has the empirical formula C₁₆H₁₅NO₄ and a molecular weight of 285.29 g/mol. The compound features a benzyloxycarbonyl (Z) protecting group attached to the amino group of phenylglycine (Phg), which allows for controlled peptide synthesis by preventing premature reactions during the assembly of peptide chains .

Applications in Peptide Synthesis

This compound is primarily employed in solid-phase peptide synthesis (SPPS), where it acts as a protected amino acid building block. The Z group can be selectively removed after the desired peptide sequence is constructed, allowing for the formation of functional peptides with free amino groups . This versatility makes this compound an essential component in the development of therapeutic peptides.

Protein-Protein Interactions

This compound can also serve as a probe molecule in studies of protein-protein interactions. By attaching this compound to target proteins, researchers can investigate how these proteins interact with others, providing insights into cellular mechanisms and pathways. This application is crucial for understanding disease mechanisms and developing new therapeutic strategies.

Case Studies and Experimental Data

A study utilizing this compound in peptide coupling reactions demonstrated its effectiveness in forming dipeptides while minimizing racemization—a common issue in peptide synthesis. The study reported high yields and conservation of stereogenic centers when using this compound in various coupling reactions .

| Peptide Coupling Reaction | Yield (%) | Racemization (%) |

|---|---|---|

| Z-Ala-Phg-Phe-OMe | 89 | <1 |

| Z-Phe-Val-Cys(Bn)-OMe | 98 | <1 |

| Z-Phe-D-Val-Cys(Bn)-OMe | 97 | <1 |

These results indicate that this compound not only facilitates efficient peptide synthesis but also maintains the integrity of the desired stereochemistry.

Propriétés

IUPAC Name |

(2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDJWBVOZVJJOS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356056 | |

| Record name | Z-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53990-33-3 | |

| Record name | Z-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.